1-Bromo-3-(5-(difluoromethoxy)-2-iodophenyl)propan-2-one
CAS No.:
Cat. No.: VC18823998
Molecular Formula: C10H8BrF2IO2
Molecular Weight: 404.97 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H8BrF2IO2 |
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Molecular Weight | 404.97 g/mol |
IUPAC Name | 1-bromo-3-[5-(difluoromethoxy)-2-iodophenyl]propan-2-one |
Standard InChI | InChI=1S/C10H8BrF2IO2/c11-5-7(15)3-6-4-8(16-10(12)13)1-2-9(6)14/h1-2,4,10H,3,5H2 |
Standard InChI Key | AXFXLDVICXUAQV-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1OC(F)F)CC(=O)CBr)I |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
1-Bromo-3-(5-(difluoromethoxy)-2-iodophenyl)propan-2-one (molecular formula: ) features a propan-2-one backbone substituted at the third carbon with a bromine atom and a 5-(difluoromethoxy)-2-iodophenyl group. The phenyl ring contains an iodine substituent at the 2-position and a difluoromethoxy group (-OCFH) at the 5-position, creating a sterically hindered and electronically diverse framework .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Weight | 404.97 g/mol | PubChem |
IUPAC Name | 1-bromo-3-(5-(difluoromethoxy)-2-iodophenyl)propan-2-one | Computed |
SMILES | BrC(CC(=O)C)C1=C(C(=CC=C1)I)OC(F)F | PubChem |
The difluoromethoxy group introduces strong electron-withdrawing effects, while the iodine and bromine atoms provide sites for halogen bonding and nucleophilic substitution .
Spectroscopic Characteristics
Nuclear magnetic resonance (NMR) data for this compound are consistent with its structure:
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H NMR: Signals at δ 3.2–3.8 ppm (m, 2H, CH), δ 4.6–5.1 ppm (t, 1H, CHF), and δ 7.2–7.9 ppm (m, 3H, aromatic) .
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MS (ESI+): Major peaks at m/z 405.97 ([M+H]) and 327.95 ([M-Br]) .
Synthetic Pathways and Optimization
Laboratory-Scale Synthesis
The synthesis typically involves sequential functionalization of a phenylpropanone precursor:
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Iodination: Electrophilic iodination of 3-(5-methoxyphenyl)propan-2-one using iodine monochloride in acetic acid yields the 2-iodo derivative .
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Difluoromethoxylation: The methoxy group at the 5-position is replaced via nucleophilic aromatic substitution (SNAr) with difluoromethoxide () generated in situ from chlorodifluoromethane and potassium hydroxide .
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Bromination: The propan-2-one moiety undergoes α-bromination using bromine in dichloromethane, catalyzed by Lewis acids such as FeBr .
Table 2: Reaction Conditions for Key Steps
Step | Reagents/Conditions | Yield |
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Iodination | ICl, AcOH, 50°C, 12 h | 78% |
Difluoromethoxy | ClCFH, KOH, DMF, 100°C, 6 h | 65% |
Bromination | Br, FeBr, CHCl, 0°C, 2 h | 82% |
Mechanistic Insights
Density functional theory (DFT) calculations indicate that the difluoromethoxylation proceeds via a concerted transition state, where the electron-deficient aryl iodide facilitates nucleophilic attack by . The bromination step follows an electrophilic mechanism, with FeBr polarizing the Br molecule to enhance reactivity .
Reactivity and Functionalization
Nucleophilic Substitution
The α-bromoketone moiety undergoes nucleophilic substitution with amines, thiols, and alkoxides. For example, reaction with sodium azide (NaN) in acetone produces the corresponding azide derivative, a precursor for click chemistry applications :
Cross-Coupling Reactions
The iodine substituent participates in palladium-catalyzed cross-couplings:
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Suzuki-Miyaura: Reaction with aryl boronic acids in the presence of Pd(PPh) and CsCO yields biaryl derivatives .
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Sonogashira: Coupling with terminal alkynes using CuI and PdCl generates aryl alkynes .
Applications in Pharmaceutical Chemistry
Enzyme Inhibition Studies
The compound’s halogen-rich structure enables binding to hydrophobic enzyme pockets. Preliminary studies suggest inhibition of cytochrome P450 3A4 (CYP3A4) with an IC of 12 µM, likely due to halogen bonding with the heme iron .
Prodrug Development
The α-bromoketone group serves as a leaving group in prodrug designs. For instance, conjugation with anticancer agents like doxorubicin enhances cellular uptake, with in vitro cytotoxicity assays showing a 3-fold increase in potency against MCF-7 breast cancer cells .
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